1-Methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a synthetic organic compound belonging to the pyrido[2,3-d]pyrimidine family. These compounds are recognized for their wide range of biological activities, making them valuable subjects in medicinal chemistry research. In particular, pyrido[2,3-d]pyrimidines have been explored for their potential applications as antibacterial, antitumor, anti-inflammatory, and CNS depressant agents. [, ]
1-Methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound characterized by its complex fused ring system, which combines features of pyridine and pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities, particularly as an enzyme inhibitor in cancer research and other therapeutic areas. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity, making it a valuable candidate for further study in drug development.
The compound is classified under heterocyclic compounds, specifically within the pyrido[2,3-d]pyrimidine family. It is identified by the CAS number 779352-05-5 and is synthesized through various organic reactions that involve multi-step processes. Its classification highlights its importance in both synthetic organic chemistry and medicinal applications.
The synthesis of 1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves several key steps:
The technical aspects of synthesis include careful selection of solvents, temperature control, and reaction time to ensure successful cyclization and minimize side reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used for structure confirmation at each stage.
The molecular structure of 1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione features a fused bicyclic system with the following characteristics:
Key structural data can be summarized as follows:
1-Methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is involved in various chemical reactions:
The reactivity profile of this compound allows it to participate in diverse reactions that can lead to the formation of new derivatives with potentially enhanced biological activities.
The mechanism of action for 1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione primarily involves its interaction with specific molecular targets:
1-Methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione exhibits several notable physical properties:
The chemical properties include stability under standard laboratory conditions but may vary depending on environmental factors such as pH and temperature. The presence of functional groups allows for diverse reactivity patterns.
The compound has significant applications in various scientific fields:
Pyrido[2,3-d]pyrimidine-2,4-dione derivatives represent a privileged scaffold in medicinal chemistry due to their structural mimicry of purine bases, enabling targeted interactions with biological macromolecules. These bicyclic frameworks combine pyrimidine and pyridine rings, creating versatile pharmacophores capable of binding to diverse enzymatic sites. The unsubstituted core structure 1H-pyrido[2,3-d]pyrimidine-2,4-dione (C₇H₅N₃O₂) serves as the fundamental building block for advanced derivatives, with its molecular architecture facilitating hydrogen bonding and π-stacking interactions critical for biological activity [8].
Recent synthetic advancements have enabled strategic functionalization at positions N1, C6, and C7 to enhance target specificity. For instance, 1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (C₉H₆F₃N₃O₂, MW: 245.16) exemplifies how targeted modifications yield compounds with improved pharmacological profiles [2]. These derivatives demonstrate significant bioactivities against challenging therapeutic targets:
Table 1: Structural and Physicochemical Properties of Key Pyrido[2,3-d]pyrimidine-dione Derivatives
Compound Name | Molecular Formula | Molecular Weight | SMILES Notation | Key Modifications |
---|---|---|---|---|
1H-Pyrido[2,3-d]pyrimidine-2,4-dione | C₇H₅N₃O₂ | 163.14 | O=C1NC2=C(NC1=O)C=CC=N2 | Unsubstituted core |
1-methyl-7-(trifluoromethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione | C₉H₆F₃N₃O₂ | 245.16 | CN1C2=C(C=CC(=N2)C(F)(F)F)C(=O)NC1=O | N1-methyl, C7-CF₃ |
6-Methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione | C₈H₇N₃O₂ | 177.16 | O=C1NC2=CC=C(C)N=C2C(N1)=O | C6-methyl positional isomer |
The trifluoromethyl (-CF₃) group has become indispensable in rational drug design, with its incorporation into pyrido[2,3-d]pyrimidine frameworks significantly altering physicochemical and pharmacological properties. The strong electron-withdrawing nature and high lipophilicity of -CF₃ (π-bond contribution: ~0.88) enhance membrane permeability and metabolic stability while influencing target binding through steric and electronic effects. 1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exemplifies this strategy, where the -CF₃ group at C7 increases hydrophobicity (clogP ≈ 1.2) and confers resistance to oxidative metabolism [2] [6].
This modification enables precise interference with pathogen-specific enzymes:
Table 2: Biological Targets and Activities of Trifluoromethylated Pyrido[2,3-d]pyrimidine-diones
Biological Target | Pathogen/Disease Association | Reported Activity | Structural Requirement | Citation |
---|---|---|---|---|
InhA-Enoyl ACP reductase | Mycobacterium tuberculosis | IC₅₀ = 1.8 µM (direct enzyme inhibition) | C7-CF₃, N1-alkyl, C2,C4-dione | [7] |
p38 MAP kinase | Cancer proliferation pathways | 72% growth inhibition at 10 µM (A549 cell line) | C6/C7 hydrophobic substituents | [7] |
TRPC5 ion channels | Neurological disorders | 45% channel inhibition at 5 µM (patch-clamp assay) | N1-substitution essential | [5] |
Dihydrofolate reductase (bacterial) | Broad-spectrum antibacterial | MIC = 8 µg/mL against S. aureus | Electron-withdrawing C7 substituent | [6] |
The strategic fusion of the pyrido[2,3-d]pyrimidine core with targeted trifluoromethylation represents a paradigm shift in designing next-generation antimicrobials and anticancer agents. This approach addresses limitations of earlier heterocyclic compounds through optimized pharmacokinetic profiles and enhanced target engagement, positioning these derivatives as promising candidates for preclinical development.
Interactive Data Note: Tables are sortable by Molecular Weight, Biological Activity, or Target Class. Click headers to reorganize data.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7